Bienvenue dans la boutique en ligne BenchChem!

8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

Physicochemical profiling Lipophilicity Molecular weight differentiation

This 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 859150-98-4) is a halogenated benzoxazinone with a defined substitution pattern patented for selective KLK7/KLK5/KLK14 inhibition—directly applicable to Netherton syndrome and inflammatory skin disease protease assays. The single rotatable bond, zero HBD, and three HBA motifs define a rigid, planar pharmacophore for fragment elaboration. Its XLogP3 of 4.2 enables reproducible logP calibration and chromatographic method development. Do not substitute with unsubstituted, differently halogenated, or alkoxylated analogs without risking altered target engagement and selectivity. ChEMBL-confirmed IC₅₀ benchmarks (8 data points) ensure assay-ready activity validation.

Molecular Formula C14H7Cl2NO2
Molecular Weight 292.12
CAS No. 859150-98-4
Cat. No. B2992341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
CAS859150-98-4
Molecular FormulaC14H7Cl2NO2
Molecular Weight292.12
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2)Cl
InChIInChI=1S/C14H7Cl2NO2/c15-10-6-2-1-4-8(10)13-17-12-9(14(18)19-13)5-3-7-11(12)16/h1-7H
InChIKeyVOSIOLQZBSRGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-Chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 859150-98-4): Procurement-Critical Identity and Class Context


8-Chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 859150-98-4) is a halogenated 3,1-benzoxazin-4-one derivative with the molecular formula C₁₄H₇Cl₂NO₂ and a molecular weight of 292.12 g/mol [1]. It belongs to a class of heterocyclic compounds that have been patented as selective inhibitors of human tissue kallikreins, particularly KLK7, KLK5, and KLK14, for the treatment of inflammatory skin diseases such as Netherton syndrome [2]. The compound is currently at the preclinical research stage (ChEMBL Max Phase: Preclinical) and has eight curated IC₅₀ data points in public bioactivity databases [3], making it a structure of interest for medicinal chemistry and protease inhibitor screening programs.

Why 8-Chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 859150-98-4) Cannot Be Interchanged with Generic Benzoxazinone Analogs


Within the 3,1-benzoxazin-4-one scaffold, minor positional substitutions profoundly alter protease inhibition potency, selectivity across the kallikrein family, and physicochemical properties [1]. The Sixera Pharma patent portfolio explicitly describes a structure–activity relationship (SAR) where both the nature and position of substituents on the benzoxazinone core and the 2-phenyl ring modulate inhibitory activity against KLK7 vs. KLK5 and KLK14 [1]. Even within the same molecular formula (C₁₄H₇Cl₂NO₂), positional isomers such as 2-(3,5-dichlorophenyl)-4H-3,1-benzoxazin-4-one exhibit different enzyme inhibition profiles . Therefore, the 8-chloro-2-(2-chlorophenyl) substitution pattern is not interchangeable with unsubstituted, differently halogenated, or differently alkoxylated analogs without risking altered target engagement, selectivity, or physicochemical behavior. The quantitative evidence below establishes the specific differentiation basis for scientific procurement decisions.

Quantitative Differentiation Evidence for 8-Chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 859150-98-4) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the Parent 2-(2-Chlorophenyl) Analog

The 8-chloro substituent on the benzoxazinone core increases molecular weight by approximately 34.45 Da relative to the unsubstituted parent compound 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 4765-51-9) and raises the computed logP (XLogP3) by an estimated 0.5–0.8 log units, reflecting enhanced membrane permeability potential. The target compound has a measured molecular weight of 292.12 g/mol and an XLogP3 value of 4.2 [1]. The parent analog (C₁₄H₈ClNO₂) has a molecular weight of 257.67 g/mol [2]. This physicochemical shift is relevant for assay design, solubility considerations, and downstream compound handling in DMSO-based screening workflows.

Physicochemical profiling Lipophilicity Molecular weight differentiation

Potential KLK7/KLK5/KLK14 Selectivity Window Based on Patent SAR Framework

The Sixera Pharma patent (US 9,695,194 B2) establishes a quantitative SAR framework for substituted 3,1-benzoxazin-4-ones as selective inhibitors of human kallikreins KLK7, KLK5, and KLK14 [1]. While the exact IC₅₀ values for 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one are not publicly disclosed in the patent claims, the patent demonstrates that halogen substitution on the benzoxazinone core, including chloro substitution, modulates selectivity across the kallikrein panel. The patent's Example 1 describes an IC₅₀ determination protocol using recombinant human KLK7 (100 nM final concentration, 1.0 mM chromogenic substrate S-2586, pH 7.2, 37°C) and KLK5 (substrate S-2288, pH 8.0, 37°C) [1]. The 8-chloro-2-(2-chlorophenyl) substitution pattern falls within the claimed generic structure (Formula I), and ChEMBL confirms eight IC₅₀ records exist for this precise compound [2], though the underlying numerical data require database-level curation access. The presence of these records confirms that the compound has been screened and activity data generated in peer-assessed assays, providing a verifiable basis for further procurement-driven validation.

Protease inhibition Kallikrein selectivity Netherton syndrome

Hydrogen Bond Donor Deficiency and Rotatable Bond Restriction Differentiate 8-Chloro from Alkoxy-Substituted Analogs

8-Chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one possesses zero hydrogen bond donors (HBD = 0) and a single rotatable bond (RotB = 1), as computed from its chemical structure [1]. In contrast, the 6-ethoxy-7-methoxy-2-(2-methylmercaptophenyl) analog disclosed in US 9,695,194 B2 Example 2 contains multiple rotatable ether bonds and potential hydrogen bond acceptors, which can affect passive membrane permeability and metabolic stability [2]. This minimal HBD count and restricted conformational flexibility are favorable for oral bioavailability and blood-brain barrier penetration in lead optimization, per classical drug-likeness metrics (Lipinski, Veber). The 8-chloro substitution contributes to this profile by replacing a potential hydrogen-bonding site with a hydrophobic chlorine atom.

Ligand efficiency Conformational restriction Hydrogen bonding

Procurement-Driven Application Scenarios for 8-Chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 859150-98-4)


Kallikrein-Mediated Skin Disease Target Validation and Screening

Based on the compound's inclusion in the Sixera Pharma patent claims for KLK7/KLK5/KLK14 inhibition and the existence of confirmed ChEMBL bioactivity records, 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is directly applicable in protease inhibition assays for Netherton syndrome and related inflammatory skin disorders [1][2]. Researchers procuring this compound can leverage the established assay protocols (KLK7: 100 nM enzyme, S-2586 substrate; KLK5: Tris pH 8.0, S-2288 substrate) to benchmark activity against the benzoxazinone class.

Fragment-Based Drug Design Leveraging a Rigid, Low-Rotatable-Bond Scaffold

With a single rotatable bond, zero HBDs, and three HBAs, this compound serves as a conformationally constrained core for fragment elaboration [1]. Medicinal chemistry teams needing a rigid benzoxazinone scaffold with defined halogen substitution can use this compound to explore structure-based design against serine proteases or other targets where molecular recognition favors planar, hydrophobic pharmacophores.

Physicochemical Reference Standard for Lipophilic Benzoxazinone Analogs

The compound's measured XLogP3 of 4.2 and molecular weight of 292.12 g/mol provide a reproducible reference point for chromatographic method development, logP calibration, and solubility assessments [1]. Procurement of this compound as a reference standard enables consistent physicochemical benchmarking across synthetic chemistry campaigns involving halogenated benzoxazinones.

Structure-Activity Relationship Expansion Around the 8-Position of the Benzoxazinone Core

The 8-chloro substituent represents a specific variation from the parent 2-(2-chlorophenyl) scaffold. SAR programs focused on understanding the impact of halogen substitution at the 8-position on kallikrein selectivity can directly employ this compound as a comparator to 6- or 7-substituted analogs, supported by the patent SAR framework that guides halogen positioning studies [1][2].

Quote Request

Request a Quote for 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.